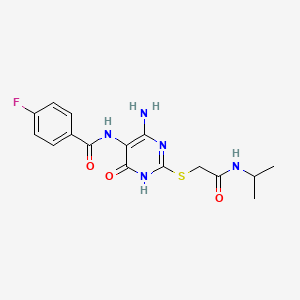

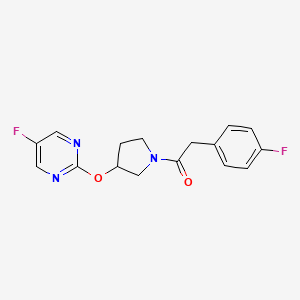

![molecular formula C24H32N2O4S B2488174 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 922132-99-8](/img/structure/B2488174.png)

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research on the synthesis and analysis of sulfonamide derivatives, including the complex "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide," has been a topic of significant interest in organic chemistry. These compounds are often explored for their potential in various applications due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, similar to the one , typically involves novel one-pot multicomponent reactions. Shaabani et al. (2010) demonstrated a method using 2-aminophenols, Meldrum's acid, and isocyanides leading to the synthesis of related compounds in good to excellent yields at ambient temperature (Shaabani et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to the compound , has been determined through X-ray crystallography. For example, Al-Hourani et al. (2016) analyzed the crystal structure of a related compound, which helps in understanding the spatial arrangement and bonding patterns of such molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide derivatives are known for their participation in various chemical reactions, leading to the formation of complex heterocyclic systems. Sapegin et al. (2012) reported the condensation of phenols with chloronitrobenzenes under basic conditions, facilitating a series of reactions that yield pyrazolo-fused dibenzo[b,f][1,4]oxazepines, demonstrating the reactivity of such systems (Sapegin et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is part of a broader class of chemicals known for their complex synthesis and diverse chemical properties. For instance, Shaabani et al. (2010) discussed a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the intricate synthetic pathways these compounds can undergo (Shaabani et al., 2010). Additionally, Almansour et al. (2016) highlighted the synthesis of benzimidazole-tethered oxazepine hybrids, illustrating the compound's potential for forming heterocyclic hybrids (Almansour et al., 2016).

Applications in Organic Chemistry and Catalysis

The compound's relevance extends to organic chemistry and catalysis. Babazadeh et al. (2016) reported an eco-friendly synthesis approach for benzo[b][1,4]oxazepine derivatives, emphasizing the compound's role in green chemistry (Babazadeh et al., 2016). Sapegin et al. (2018) explored its use in ring-forming cascade reactions en route to developing carbonic anhydrase inhibitors, showcasing its application in developing novel inhibitors (Sapegin et al., 2018).

Potential in Photophysical and Photochemical Properties

Petrovskii et al. (2017) examined the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide. Their findings suggest the potential of such compounds in photodynamic therapy applications (Petrovskii et al., 2017).

Propiedades

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-16(2)14-26-21-13-19(9-12-22(21)30-15-24(5,6)23(26)27)25-31(28,29)20-10-7-18(8-11-20)17(3)4/h7-13,16-17,25H,14-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVXOBIXYRSOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)